

# Umbralisib Tosylate versus other PI3K delta inhibitors: a comparative review

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# Umbralisib Tosylate vs. Other PI3K Delta Inhibitors: A Comparative Guide

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and differentiation.[1] In B-lymphocytes, the delta ( $\delta$ ) isoform of PI3K is predominantly expressed and plays a crucial role in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies.[2][3] This has led to the development of several PI3K $\delta$  inhibitors.

Umbralisib (formerly TGR-1202) emerged as a next-generation, oral, selective PI3Kδ inhibitor. [4] It was distinguished from its predecessors by its dual activity, also inhibiting Casein Kinase 1 Epsilon (CK1ε).[5][6] Initially granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), this approval was later voluntarily withdrawn in 2022 due to safety concerns.[7][8][9]

This guide provides an objective comparison of **Umbralisib Tosylate** with other PI3K $\delta$  inhibitors, focusing on their mechanism of action, clinical performance, and safety profiles, supported by experimental data for an audience of researchers and drug development professionals.

## **Mechanism of Action: A Dual Inhibition Strategy**



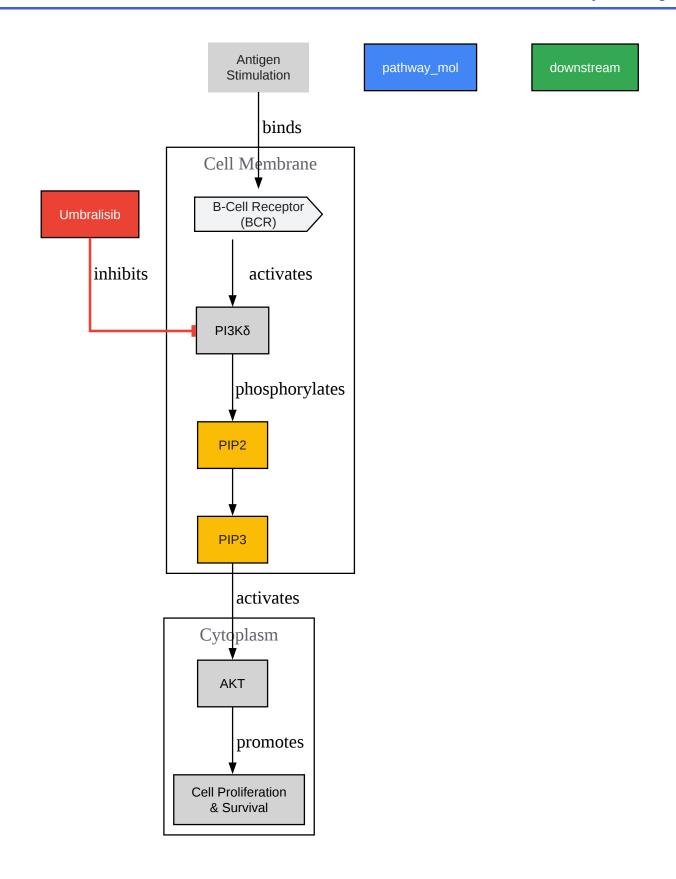




PI3K $\delta$  is a key component of the BCR signaling cascade. Upon antigen binding, the BCR complex activates PI3K $\delta$ , which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.[10] Inhibition of PI3K $\delta$  disrupts this pathway, leading to apoptosis in malignant B-cells.[11][12]

Umbralisib's unique characteristic is its dual inhibition of both PI3K $\delta$  and CK1 $\epsilon$ .[6][13] CK1 $\epsilon$  is implicated in the pathogenesis of certain cancer cells.[14] This dual mechanism was theorized to offer a more favorable safety profile compared to other PI3K inhibitors, potentially by modulating T-cell function and reducing immune-mediated toxicities.[12]





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Caption: Simplified PI3K $\delta$  signaling pathway in B-cells.



## **Comparative Clinical Efficacy**

Umbralisib's initial approval was based on the Phase II UNITY-NHL trial, which demonstrated clinically significant response rates in heavily pretreated patients.[8] A comparison with other notable PI3K $\delta$  inhibitors reveals a competitive efficacy profile across various B-cell malignancies.

Inhibitor	Target(s)	Indication(s)	Trial	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)
Umbralisib	ΡΙ3Κδ, CΚ1ε	Relapsed/Ref ractory (R/R) MZL	UNITY-NHL	49%[8]	Not Reached[8]
R/R FL (≥3 prior therapies)	UNITY-NHL	43%[8]	11.1 months[8]		
Idelalisib	ΡΙ3Κδ	R/R CLL (with Rituximab)	Study 116	81%	19.4 months
R/R FL (monotherapy	Study 101-09	57%[15]	11 months		
Duvelisib	ΡΙ3Κδ, ΡΙ3Κγ	R/R CLL/SLL	DUO	74%	13.3 months
R/R FL (≥2 prior therapies)	DYNAMO	47%	9.5 months		
Parsaclisib	ΡΙ3Κδ	R/R FL	CITADEL-203	77.9% (daily dosing)	14.0 months
R/R MZL	CITADEL-204	58.3% (daily dosing)	16.5 months		



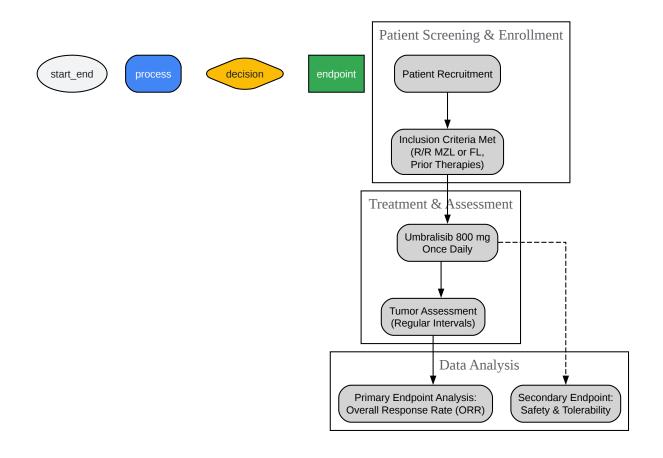
Data is compiled from various clinical trial reports and publications for comparison purposes. Direct cross-trial comparisons should be made with caution due to differences in study design and patient populations.

## Experimental Protocol: The UNITY-NHL Trial (NCT02793583)

The accelerated approval of Umbralisib was primarily supported by data from two single-arm cohorts of the open-label, multi-center UNITY-NHL trial.

- Objective: To evaluate the efficacy and safety of Umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma.
- Study Design: The trial included separate cohorts for different lymphoma subtypes. The
  relevant cohorts were for patients with MZL who had received at least one prior anti-CD20based regimen, and patients with FL who had received at least two prior systemic therapies.
   [8]
- Patient Population: 69 patients with MZL and 117 patients with FL were enrolled in these two cohorts.[8]
- Intervention: Patients received Umbralisib 800 mg orally once daily.
- Primary Endpoint: The primary endpoint for efficacy was the Overall Response Rate (ORR),
   as assessed by an Independent Review Committee.
- Key Results: The trial met its primary endpoint, showing an ORR of 49% in the MZL cohort and 43% in the FL cohort, leading to accelerated approval.[8]





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Caption: High-level workflow for the UNITY-NHL trial cohorts.

### **Comparative Safety and Tolerability**

While PI3Kδ inhibitors have shown efficacy, they are associated with a distinct set of immune-mediated adverse events. Umbralisib was initially thought to have a more manageable safety profile.[15] However, long-term follow-up from other studies ultimately led to its withdrawal.

The primary safety concern arose from the Phase III UNITY-CLL trial (NCT02612311), which evaluated Umbralisib in combination with ublituximab for chronic lymphocytic leukemia (CLL). Updated data from this trial showed a possible increased risk of death in the Umbralisib arm



compared to the control arm.[9][16][17] This finding prompted the FDA to determine that the risks of Umbralisib outweighed its benefits, leading to the voluntary withdrawal of the drug from the market for all its approved indications.[7][18]

Adverse Event (Grade ≥3)	Umbralisib¹	Idelalisib²	Duvelisib³	Parsaclisib <sup>4</sup>
Diarrhea / Colitis	10%	13%[19]	23%	12-14%[20]
ALT/AST Elevations	3%	13%[19]	15%	~1%
Neutropenia	11%	27%	30%	8-10%[20]
Pneumonitis	~2%	~4%[15]	~5%[15]	~2%[20]
Rash	4%	2%[21]	5%	~1%
Infections / Pneumonia	7%	7%[19]	19%	~4%

<sup>&</sup>lt;sup>1</sup> Data from pooled analysis of Umbralisib monotherapy. <sup>2</sup> Data primarily from trials in combination with other agents. <sup>3</sup> Data from DUO trial (CLL/SLL). <sup>4</sup> Data from CITADEL trials (FL/MZL). Frequencies are approximate and sourced from various publications.[15][19][20][21] Direct comparison is challenging due to different patient populations, trial designs, and reporting standards.

The class-wide toxicities often include diarrhea and colitis, elevation in liver function tests (transaminitis), and infectious complications.[22] While initial data suggested Umbralisib might have lower rates of immune-mediated events like colitis and pneumonitis, the overall survival data from the UNITY-CLL trial presented an unacceptable risk profile, a critical finding for the entire class of drugs.[15][17]

### **Conclusion and Future Outlook**

Umbralisib represented a rational evolution in PI3K $\delta$  inhibitor design, with a unique dual-inhibition mechanism that initially suggested a potentially improved therapeutic window. Clinical data confirmed its efficacy in relapsed/refractory B-cell lymphomas, leading to its accelerated FDA approval.



However, the story of Umbralisib serves as a crucial case study in drug development, highlighting the importance of long-term safety data. The adverse overall survival signal observed in the UNITY-CLL trial ultimately led to its market withdrawal, underscoring a significant safety concern that has impacted the entire PI3K inhibitor class.[9][17]

For researchers and drug developers, the experience with Umbralisib and other PI3K $\delta$  inhibitors emphasizes the ongoing challenge of separating on-target efficacy from on-target toxicity. Future development in this class will likely focus on:

- Novel Dosing Strategies: Intermittent dosing schedules are being explored to mitigate cumulative toxicities.[23]
- Higher Isoform Selectivity: Developing inhibitors with even greater specificity for the δ isoform to minimize off-target effects.
- Combination Therapies: Identifying synergistic combinations that allow for lower, less toxic doses of the PI3K inhibitor.

While Umbralisib is no longer a clinical option, the data from its development program provides valuable insights into the complex biology of PI3K signaling and the intricate balance of efficacy and safety required for successful oncology drug development.

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